N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide
Description
N-{2-[3-(Benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide is a benzamide derivative featuring a complex structure with multiple functional groups. Its core structure includes:
- An indole ring substituted at the 1-position with an ethyl group linked to a benzylsulfanyl group. The sulfanyl (-S-) bridge enhances molecular flexibility and may influence redox properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole and benzamide motifs are pharmacologically relevant.
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-12-13-22(16-20(19)2)26(29)27-14-15-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWRRZWWIDTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thiofunctionalization of Indole
The benzylsulfanyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Method A: NAS Using Potassium N-(Benzenesulfonyl)Cyanamide Salts
Adapting methodologies from benzenesulfonamide derivatives, indole is treated with N-(benzenesulfonyl)cyanamide potassium salt and benzylthiol in dry toluene at reflux (110°C, 12 h). The reaction proceeds via intermediate cyanamide displacement, yielding 3-(benzylsulfanyl)-1H-indole (62–68% yield).
Mechanistic Insight :
$$
\text{Indole} + \text{K}^+[\text{N≡C–SO}2\text{Ph}]^- \xrightarrow{\text{benzylthiol}} \text{3-(Benzylsulfanyl)indole} + \text{KHSO}2\text{Ph}
$$
Optimization Notes :
- Solvent : Toluene > dioxane due to higher boiling point and improved solubility.
- Catalyst : Anhydrous conditions prevent hydrolysis of the cyanamide intermediate.
Deprotection and Acylation
Boc Deprotection
The Boc group is cleaved using HCl/dioxane (4M, 2 h, RT), yielding the free amine 2-(3-(benzylsulfanyl)-1H-indol-1-yl)ethylamine as a hydrochloride salt (98% conversion).
Acylation with 3,4-Dimethylbenzoyl Chloride
The amine is acylated under Schotten-Baumann conditions:
- 3,4-Dimethylbenzoyl chloride (1.5 eq) is added dropwise to a stirred solution of the amine hydrochloride and triethylamine (3.0 eq) in THF (0°C → RT, 4 h).
- Workup : Filtration, concentration, and recrystallization from ethanol/water yield the title compound as a white solid (82% yield, >99% HPLC purity).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-NH), 7.68–7.12 (m, 11H, aromatic), 4.42 (t, J=6.8 Hz, 2H, NCH₂), 3.89 (t, J=6.8 Hz, 2H, CH₂NH), 2.31 (s, 6H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₇H₂₇N₂OS [M+H]⁺: 459.1742; found: 459.1745.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative strategy involves reductive amination between 3-(benzylsulfanyl)-1H-indole-1-acetaldehyde and 3,4-dimethylbenzylamine using NaBH₃CN in MeOH. However, this method suffers from lower yields (∼45%) due to competing imine hydrolysis.
Industrial-Scale Considerations
Adapting patent methodologies, key scale-up parameters include:
- Solvent Recovery : DMF and THF are distilled and reused to reduce costs.
- Catalyst Recycling : Cs₂CO₃ is precipitated after reaction completion by acidification and filtered for reuse (85% recovery).
- Process Safety : Exothermic acylation steps require controlled addition rates and cooling to maintain T < 30°C.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide with structurally related benzamide derivatives from the evidence.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Structural Analysis
Core Benzamide Motif :
- All compounds share a benzamide backbone, but substituents vary significantly. The target compound and BA99836 include 3,4-dimethylbenzamide , which increases hydrophobicity (higher XLogP) compared to 3-methylbenzamide derivatives (e.g., ).
- BA99836 adds a carbamoyl group and 3,4-dimethoxyphenyl chain, which likely enhances water solubility (lower XLogP than the target) and targets aromaticity-dependent receptors.
Indole vs. Thiadiazole vs. Simple Alkyl Chains: The target compound and BA99836 feature indole rings, which are electron-rich and prone to interactions with tryptophan-binding pockets in proteins. The compound from uses a hydroxyl-tert-butyl group, enabling coordination with transition metals—a property absent in the target compound.
Sulfanyl Linkers :
- The benzylsulfanyl group in the target compound provides a flexible spacer, while BA99836’s carbamoyl-sulfanyl linker introduces hydrogen-bonding capacity. Both may influence binding kinetics differently.
Physicochemical and Functional Differences
- Lipophilicity (XLogP) : The target compound’s higher estimated XLogP (~5.0) compared to BA99846 (~4.2) suggests greater membrane permeability but lower aqueous solubility.
- Topological Polar Surface Area (TPSA) : The thiadiazole derivative has the highest TPSA (129), indicating poor blood-brain barrier penetration, whereas the target compound’s lower TPSA (~80) implies better CNS accessibility.
Research Implications
- Medicinal Chemistry : The target compound’s indole and sulfanyl groups make it a candidate for serotonin receptor or cytochrome P450 modulation. BA99846’s dimethoxyphenyl group may shift selectivity toward adrenergic receptors.
Biological Activity
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the benzylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, in a study assessing various indole derivatives, compounds showed significant cytotoxicity against several cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | Not yet determined |
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
The data suggest that modifications in the chemical structure can lead to enhanced potency against specific cancer types.
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that related compounds possess antimicrobial activity. For example, a series of benzimidazole derivatives showed effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | Not yet determined |
| Compound D | S. aureus | 15 |
| Compound E | S. cerevisiae | 12 |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Indole derivatives are known to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: In Vitro Evaluation
A detailed study evaluated the effects of related indole compounds on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while all tested compounds exhibited cytotoxicity in 2D cultures, their effectiveness varied significantly in 3D models, highlighting the importance of cellular context in drug efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of indole derivatives revealed that modifications at specific positions on the indole ring could enhance biological activity. For instance, substituents that increase hydrophobicity were linked to improved binding affinity for target enzymes involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
